molecular formula C10H14N2O3S B14843473 4-Cyclopropoxy-6-ethylpyridine-3-sulfonamide

4-Cyclopropoxy-6-ethylpyridine-3-sulfonamide

Cat. No.: B14843473
M. Wt: 242.30 g/mol
InChI Key: CSWPEYUJTLPTTQ-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-6-ethylpyridine-3-sulfonamide is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are known for their diverse applications in pharmaceuticals, agrochemicals, and polymers due to their sulfur-nitrogen bonds . This compound is characterized by its unique structure, which includes a cyclopropoxy group, an ethyl group, and a pyridine ring substituted with a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-6-ethylpyridine-3-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of oxidizing agents and catalysts to facilitate the coupling process.

Industrial Production Methods

In industrial settings, the production of sulfonamides like this compound may involve large-scale oxidative coupling reactions. The use of readily available low-cost commodity chemicals such as thiols and amines makes this method economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-6-ethylpyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives of the original compound. These products can have varied applications depending on the specific reaction and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-6-ethylpyridine-3-sulfonamide involves its interaction with molecular targets through its sulfonamide group. Sulfonamides are known to inhibit bacterial growth by interfering with the synthesis of folic acid, an essential nutrient for bacteria . The compound may also interact with other molecular pathways depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-6-ethylpyridine-3-sulfonamide is unique due to its specific substitution pattern on the pyridine ring and the presence of both cyclopropoxy and ethyl groups. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C10H14N2O3S

Molecular Weight

242.30 g/mol

IUPAC Name

4-cyclopropyloxy-6-ethylpyridine-3-sulfonamide

InChI

InChI=1S/C10H14N2O3S/c1-2-7-5-9(15-8-3-4-8)10(6-12-7)16(11,13)14/h5-6,8H,2-4H2,1H3,(H2,11,13,14)

InChI Key

CSWPEYUJTLPTTQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=N1)S(=O)(=O)N)OC2CC2

Origin of Product

United States

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